3,5-Difluorobenzyl cyclobutane-1-carboxylate 3,5-Difluorobenzyl cyclobutane-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 259099-74-6
VCID: VC5231793
InChI: InChI=1S/C12H12F2O2/c13-10-4-8(5-11(14)6-10)7-16-12(15)9-2-1-3-9/h4-6,9H,1-3,7H2
SMILES: C1CC(C1)C(=O)OCC2=CC(=CC(=C2)F)F
Molecular Formula: C12H12F2O2
Molecular Weight: 226.223

3,5-Difluorobenzyl cyclobutane-1-carboxylate

CAS No.: 259099-74-6

Cat. No.: VC5231793

Molecular Formula: C12H12F2O2

Molecular Weight: 226.223

* For research use only. Not for human or veterinary use.

3,5-Difluorobenzyl cyclobutane-1-carboxylate - 259099-74-6

Specification

CAS No. 259099-74-6
Molecular Formula C12H12F2O2
Molecular Weight 226.223
IUPAC Name (3,5-difluorophenyl)methyl cyclobutanecarboxylate
Standard InChI InChI=1S/C12H12F2O2/c13-10-4-8(5-11(14)6-10)7-16-12(15)9-2-1-3-9/h4-6,9H,1-3,7H2
Standard InChI Key CTPXRHCAPYKLGS-UHFFFAOYSA-N
SMILES C1CC(C1)C(=O)OCC2=CC(=CC(=C2)F)F

Introduction

3,5-Difluorobenzyl cyclobutane-1-carboxylate is an organic compound that belongs to the class of cyclobutane derivatives. It is characterized by its molecular formula, C12H12F2O2, and a molecular weight of approximately 226.22 g/mol . This compound is of interest in organic chemistry due to its unique structural features and potential applications in pharmaceutical and synthetic chemistry.

Synthesis and Preparation

The synthesis of 3,5-difluorobenzyl cyclobutane-1-carboxylate typically involves multi-step organic reactions. While specific synthesis protocols for this compound are not widely documented, similar cyclobutane derivatives often require the use of palladium-catalyzed coupling reactions or other advanced organic synthesis techniques to introduce the difluorobenzyl group under mild conditions.

Potential Applications

Cyclobutane derivatives, including 3,5-difluorobenzyl cyclobutane-1-carboxylate, are of interest in medicinal chemistry due to their potential biological activities. These compounds can serve as scaffolds for the development of therapeutic agents, although specific applications for this compound are not extensively reported in the literature.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator